Cas no 30198-01-7 (2(1H)-Quinolinone,8-methoxy-4-methyl-)

2(1H)-Quinolinone,8-methoxy-4-methyl- 化学的及び物理的性質
名前と識別子
-
- 2(1H)-Quinolinone,8-methoxy-4-methyl-
- 4-methyl-8-methoxy-2(1H)-quinolinone
- 8-methoxy-4-methyl-1H-quinolin-2-one
- 2-Hydroxy-4-methyl-8-methoxyquinoline
- 8-Methoxy-4-methyl-2-chinolon
- 8-methoxy-4-methyl-2-quinolone
- imiroin analogue,1e
- Oprea1_088427
- AKOS004119147
- CHEMBL453417
- Spectrum5_000925
- 30198-01-7
- KBio1_001467
- DTXSID40354791
- IDI1_007653
- WHZDFFGNQINQSU-UHFFFAOYSA-N
- LS-11540
- 8-methoxy-4-methyl-1,2-dihydroquinolin-2-one
- SpecPlus_000427
- A7B
- MFCD02269198
- 2-HYDROXY-8-METHOXYLEPIDINE
- Oprea1_150018
- AKOS001072892
- Enamine_005066
- SB68181
- Q27457145
- BAS 00898394
- 8-Methoxy-4-methylquinolin-2-ol
- SCHEMBL5433980
- DivK1c_006523
- HMS1408G06
- InChI=1/C11H11NO2/c1-7-6-10(13)12-11-8(7)4-3-5-9(11)14-2/h3-6H,1-2H3,(H,12,13
- BDBM29216
- 8-Methoxy-4-methylquinolin-2(1H)-one
-
- インチ: InChI=1S/C11H11NO2/c1-7-6-10(13)12-11-8(7)4-3-5-9(11)14-2/h3-6H,1-2H3,(H,12,13)
- InChIKey: WHZDFFGNQINQSU-UHFFFAOYSA-N
- ほほえんだ: COC1=C2C(C(C)=CC(=O)N2)=CC=C1
計算された属性
- せいみつぶんしりょう: 189.07900
- どういたいしつりょう: 189.079
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 273
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 38.3Ų
じっけんとくせい
- 密度みつど: 1.153
- ゆうかいてん: Not available
- ふってん: 387.6°Cat760mmHg
- フラッシュポイント: 188.2°C
- 屈折率: 1.557
- PSA: 42.35000
- LogP: 2.25740
- じょうきあつ: 0.0±1.0 mmHg at 25°C
2(1H)-Quinolinone,8-methoxy-4-methyl- セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2(1H)-Quinolinone,8-methoxy-4-methyl- 税関データ
- 税関コード:2933499090
- 税関データ:
中国税関番号:
2933499090概要:
2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2(1H)-Quinolinone,8-methoxy-4-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM240387-10g |
8-Methoxy-4-methylquinolin-2-ol |
30198-01-7 | 97% | 10g |
$1010 | 2021-08-04 | |
abcr | AB561566-1g |
8-Methoxy-4-methylquinolin-2(1H)-one; . |
30198-01-7 | 1g |
€317.00 | 2024-08-02 | ||
A2B Chem LLC | AF65592-5g |
8-Methoxy-4-methyl-1h-quinolin-2-one |
30198-01-7 | >95% | 5g |
$995.00 | 2024-04-20 | |
abcr | AB561566-500mg |
8-Methoxy-4-methylquinolin-2(1H)-one; . |
30198-01-7 | 500mg |
€269.00 | 2024-08-02 | ||
Chemenu | CM240387-1g |
8-Methoxy-4-methylquinolin-2-ol |
30198-01-7 | 97% | 1g |
$590 | 2022-09-01 | |
Chemenu | CM240387-5g |
8-Methoxy-4-methylquinolin-2-ol |
30198-01-7 | 97% | 5g |
$757 | 2021-08-04 | |
A2B Chem LLC | AF65592-10g |
8-Methoxy-4-methyl-1h-quinolin-2-one |
30198-01-7 | >95% | 10g |
$1412.00 | 2024-04-20 | |
abcr | AB561566-10g |
8-Methoxy-4-methylquinolin-2(1H)-one; . |
30198-01-7 | 10g |
€1357.00 | 2024-08-02 | ||
A2B Chem LLC | AF65592-1g |
8-Methoxy-4-methyl-1h-quinolin-2-one |
30198-01-7 | >95% | 1g |
$509.00 | 2024-04-20 | |
A2B Chem LLC | AF65592-500mg |
8-Methoxy-4-methyl-1h-quinolin-2-one |
30198-01-7 | >95% | 500mg |
$467.00 | 2024-04-20 |
2(1H)-Quinolinone,8-methoxy-4-methyl- 関連文献
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Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572
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Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
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Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
2(1H)-Quinolinone,8-methoxy-4-methyl-に関する追加情報
Introduction to 2(1H)-Quinolinone, 8-methoxy-4-methyl- (CAS No. 30198-01-7)
2(1H)-Quinolinone, 8-methoxy-4-methyl- is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its versatile structural framework and potential biological activities. This compound, identified by the CAS number 30198-01-7, belongs to the quinolinone class of molecules, which are known for their broad spectrum of pharmacological properties. The presence of both methoxy and methyl substituents in its structure imparts unique electronic and steric properties, making it a valuable scaffold for further chemical modifications and biological evaluations.
The quinolinone core is a prominent motif in many bioactive natural products and synthetic drugs, with derivatives exhibiting antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. Among these derivatives, 8-methoxy-4-methyl-2(1H)-quinolinone has been studied for its potential role in modulating various biological pathways. The methoxy group at the 8-position enhances the lipophilicity of the molecule, while the methyl group at the 4-position influences the electron distribution across the ring system, thereby affecting its interactions with biological targets.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the structural features that contribute to the biological activity of 2(1H)-Quinolinone, 8-methoxy-4-methyl-. Studies have shown that the quinolinone scaffold can engage with multiple protein targets, including kinases, transcription factors, and enzymes involved in metabolic pathways. The methoxy and methyl substituents play a crucial role in optimizing binding affinity and selectivity, making this compound a promising candidate for drug development.
In vitro studies have demonstrated that derivatives of 8-methoxy-4-methylquinolinone exhibit inhibitory activity against several enzymes implicated in diseases such as cancer and inflammation. For instance, some derivatives have shown potent inhibition of tyrosine kinases, which are overexpressed in many cancer cell lines. Additionally, the compound has been investigated for its ability to modulate nuclear factor kappa B (NF-κB) signaling, a key pathway involved in inflammatory responses. These findings highlight the therapeutic potential of 2(1H)-Quinolinone, 8-methoxy-4-methyl- as a lead compound for further development.
The synthesis of 8-methoxy-4-methylquinolinone can be achieved through various chemical routes, including cyclization reactions and functional group transformations. Modern synthetic methodologies have enabled the efficient preparation of this compound with high purity and yield, facilitating its use in both academic research and industrial applications. Advances in green chemistry principles have also led to more sustainable synthetic protocols, reducing waste generation and minimizing environmental impact.
One of the most exciting aspects of studying 2(1H)-Quinolinone, 8-methoxy-4-methyl- is its potential for structural diversification. By incorporating additional functional groups or exploring different substitution patterns, chemists can generate libraries of derivatives with tailored biological activities. This approach has been successfully applied in high-throughput screening programs to identify novel pharmacophores with improved efficacy and reduced toxicity.
The pharmacokinetic properties of 8-methoxy-4-methylquinolinone are also under investigation to optimize its delivery and bioavailability. Preclinical studies have assessed its absorption, distribution, metabolism, and excretion (ADME) profiles using animal models. These studies have provided valuable insights into how structural modifications can enhance oral bioavailability and target specificity. For example, modifications such as glycosylation or prodrug formulations have been explored to improve solubility and reduce metabolic clearance.
Recent clinical trials have begun to evaluate the safety and efficacy of quinolinone derivatives in human patients. While 2(1H)-Quinolinone, 8-methoxy-4-methyl- itself may not be currently under clinical investigation as a standalone drug, its derivatives are being tested for various therapeutic indications. The results from these trials will contribute to our understanding of how quinolinone-based compounds interact with human biology and whether they can be translated into effective treatments for diseases such as cancer or neurodegenerative disorders.
The future direction of research on 8-methoxy-4-methylquinolinone will likely focus on developing novel analogs with enhanced pharmacological profiles. Integration of artificial intelligence (AI) tools in drug discovery has accelerated the identification of promising candidates by predicting molecular properties and optimizing structures virtually before experimental synthesis. Additionally, collaboration between academia and industry will be crucial in translating laboratory findings into clinical applications.
In conclusion,2(1H)-Quinolinone, 8-methoxy-4-methyl-, represented by CAS No. 30198-01-7, represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent scaffold for designing molecules with diverse biological activities. As research continues to uncover new therapeutic applications for quinolinone derivatives, this compound will undoubtedly remain at the forefront of medicinal chemistry investigations.
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